molecular formula C17H13ClN2O4 B305713 (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione

(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No. B305713
M. Wt: 344.7 g/mol
InChI Key: QXTHVYDOIWJAQC-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione, also known as CHIM, is a synthetic compound with potential therapeutic applications. CHIM is a member of the imidazolidine-2,4-dione family of compounds and has been the subject of extensive scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. Studies have shown that (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione can reduce inflammation by inhibiting the production of inflammatory cytokines. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation of using (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of potential future directions for research on (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione. One area of research could be to further investigate its potential as a chemotherapeutic agent. Another area of research could be to investigate its potential as an anti-inflammatory agent for the treatment of conditions such as arthritis. Additionally, more research could be done to better understand the mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione and how it interacts with other proteins and enzymes in the body.

Synthesis Methods

The synthesis of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione involves the reaction of 4-chloroaniline, 4-hydroxy-3-methoxybenzaldehyde, and glycine in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using column chromatography to obtain pure (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione.

Scientific Research Applications

(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has antitumor, anti-inflammatory, antioxidant, and antimicrobial properties. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.

properties

Product Name

(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H13ClN2O4/c1-24-15-9-10(2-7-14(15)21)8-13-16(22)20(17(23)19-13)12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,23)/b13-8+

InChI Key

QXTHVYDOIWJAQC-MDWZMJQESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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